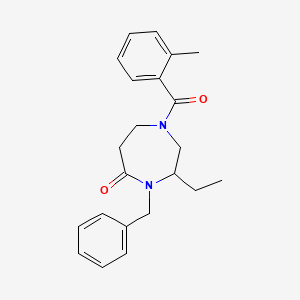![molecular formula C23H22N2O7 B5500022 2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5500022.png)
2-(4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, Lovro Selič et al. (1997) describe the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones from acetoacetic esters, a process that might share similarities with the synthesis of the compound due to the involvement of pyrimidinyl groups (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).
Molecular Structure Analysis
The molecular structure of complex organic molecules is often elucidated using spectroscopic techniques and, in some cases, X-ray crystallography. Kumarasinghe et al. (2009) utilized single-crystal X-ray analysis for unambiguous structure determination of a complex organic molecule, highlighting the importance of this method in confirming molecular structures (Isuru R. Kumarasinghe, V. Hruby, & G. Nichol, 2009).
Chemical Reactions and Properties
Chemical properties, including reactivity and stability, are crucial for understanding a compound's behavior in various environments. Pimenova et al. (2003) investigated the reactions of a related compound, providing insights into its reactivity patterns that could be relevant for the compound (E. V. Pimenova, Olga P. Krasnych, E. Goun, & D. Miles, 2003).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystal structure, can influence a compound's applications. The work by Zabadal et al. (2001) on photoremovable protecting groups provides an example of how physical properties can be crucial for practical applications (M. Zabadal, A. P. Pelliccioli, P. Klán, & J. Wirz, 2001).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity/basicity, electrophilicity/nucleophilicity, and the presence of functional groups, is essential for predicting the behavior of complex organic molecules in chemical reactions. The work by Berzosa et al. (2011) on the synthesis of pyrimidine derivatives shows the importance of functional groups in determining chemical properties (X. Berzosa, S. Pettersson, J. Teixidó, & J. Borrell, 2011).
科学的研究の応用
Photoremovable Protecting Groups in Organic Synthesis
Research by Zabadal et al. (2001) on "2,5-Dimethylphenacyl Esters" discusses the use of dimethylphenacyl (DMP) esters as photoremovable protecting groups for carboxylic acids. This study highlights the potential application of such esters in organic synthesis and biochemistry, offering a method to control the release of carboxylic acids through light-mediated reactions (Zabadal et al., 2001).
Cyclocondensation Reactions in Heterocyclic Chemistry
Bonacorso et al. (2003) reported the synthesis of novel pyrimidinones through cyclocondensation reactions of trifluoroacetylated precursors with urea, showcasing the versatility of such reactions in creating heterocyclic compounds with potential biological activities (Bonacorso et al., 2003).
Diversity-Oriented Synthesis for Biological Applications
Berzosa et al. (2011) described the synthesis of pyrimidine derivatives from dimethyl 2-(methoxymethylene) pentanedioates, highlighting the importance of diversity-oriented synthesis approaches in discovering compounds with potential biological activities (Berzosa et al., 2011).
Advanced Synthesis Techniques for Heterocyclic Compounds
Further studies, such as those by Flores et al. (2013) and Xu & He (2010), explore advanced synthesis techniques for creating heterocyclic compounds and intermediates critical in pharmaceutical development and material science (Flores et al., 2013); (Xu & He, 2010).
特性
IUPAC Name |
2-[4-[(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2-methoxyphenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O7/c1-12-6-5-7-17(13(12)2)25-21(27)16(20(26)24-23(25)30)10-15-8-9-18(19(11-15)31-4)32-14(3)22(28)29/h5-11,14H,1-4H3,(H,28,29)(H,24,26,30)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASXPKWCGXMZJI-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C(=O)O)OC)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C(=O)O)OC)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B5499941.png)
![6-(4-chlorobenzylidene)-2-cyclohexyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5499945.png)
![5-amino-N-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5499959.png)
![2-(2-furyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5499961.png)

![N,5-dimethyl-N-[(5-methyl-2-thienyl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5499984.png)
![6-(4-chloro-3-nitrophenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5499993.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-6-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5499998.png)
![N-(2-(4-bromophenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B5500012.png)
![1-benzoyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5500024.png)

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5500035.png)

![4-(4-ethyl-1H-pyrazol-5-yl)-1-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperidine](/img/structure/B5500041.png)